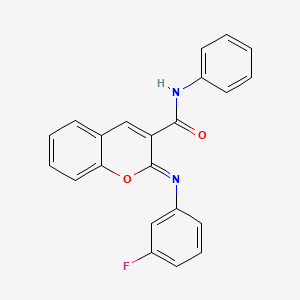

(Z)-2-((3-fluorophenyl)imino)-N-phenyl-2H-chromene-3-carboxamide

Description

Propriétés

IUPAC Name |

2-(3-fluorophenyl)imino-N-phenylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O2/c23-16-8-6-11-18(14-16)25-22-19(13-15-7-4-5-12-20(15)27-22)21(26)24-17-9-2-1-3-10-17/h1-14H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHZKBJCLYNHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-2-((3-fluorophenyl)imino)-N-phenyl-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 358.372 g/mol. The structure features a chromene backbone with an imine functional group, which is known to influence its biological properties.

Anticancer Activity

Research indicates that derivatives of 2H-chromene, including this compound, exhibit notable anticancer properties. A study demonstrated that several synthesized compounds in this class showed equipotent activity against cancer cell lines compared to established chemotherapeutics such as 5-fluorouracil and docetaxel.

Case Study: Cytotoxicity Against Cancer Cell Lines

A specific study evaluated the cytotoxic effects of various 2-imino-2H-chromene-3(N-aryl)carboxamides on human cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| VIa | MCF-7 | 8.5 |

| VIa | PC-3 | 35.0 |

| VIa | A549 | 0.9 |

| VIa | Caco-2 | 9.9 |

These results indicate that compound VIa, a derivative closely related to this compound, exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism underlying the anticancer activity of chromene derivatives often involves the induction of apoptosis in cancer cells. The structural modifications, such as the presence of electron-withdrawing groups like fluorine, can enhance lipophilicity and facilitate cellular uptake, thereby increasing efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study highlighted its potential against various pathogens through inhibition of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial replication.

In Vitro Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed for derivatives related to this compound:

| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| 7b | E. coli | 0.22 | 31.64 |

| 7b | S. aureus | 0.35 | 28.50 |

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been employed to further elucidate the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy .

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of (Z)-2-((3-fluorophenyl)imino)-N-phenyl-2H-chromene-3-carboxamide typically involves multicomponent reactions that yield various derivatives with enhanced biological properties. For instance, the compound can be synthesized through a one-pot reaction involving 2H-chromene derivatives and anilines, leading to a range of functionalized chromenes that exhibit notable pharmacological activities .

Key Synthetic Routes

- Multicomponent Reactions : These reactions facilitate the rapid assembly of complex structures, allowing for the creation of compounds with diverse functionalities.

- Functionalization : The introduction of various substituents on the chromene core can enhance the compound's biological activity, as observed in derivatives synthesized from 2-imino-N-phenyl-2H-chromene-3-carboxamide .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound show significant antimicrobial effects against various pathogens. For example, certain synthesized derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Anti-inflammatory Properties

The anti-inflammatory potential of these compounds has been evaluated through in vitro assays targeting matrix metalloproteinases (MMPs), which are crucial in inflammatory processes. Compounds derived from this compound inhibited MMP-2 and MMP-9 activity, suggesting their utility in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of chromene derivatives. Some compounds have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and liver cancers. This activity is attributed to their ability to modulate signaling pathways involved in cell growth and survival .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- In Vivo Studies : A study demonstrated that specific derivatives significantly reduced tumor growth in xenograft models of breast cancer, showcasing their potential as therapeutic agents .

- Mechanistic Insights : Research into the mechanism of action revealed that some derivatives act by inducing oxidative stress in cancer cells, leading to cell death through apoptosis .

Analyse Des Réactions Chimiques

Key Reaction Pathway

-

Reactants : Benzo[d]isoxazole, terminal alkyne (e.g., phenylacetylene), sulfonyl azide (e.g., tosyl azide).

-

Catalyst : CuBr (10 mol%) in DCE/DCM (1:1) at 80°C under N₂ .

-

Base : Triethylamine (TEA, 3.0 equiv) for Kemp elimination and cyclization .

Mechanism :

-

CuAAC : Copper-catalyzed azide-alkyne cycloaddition forms a triazole intermediate.

-

Kemp Elimination : Base-induced ring-opening of benzo[d]isoxazole generates cyanophenol.

-

Cyclization : Tandem nucleophilic attack and dehydration yield the chromene-imine core .

Heterocyclic Ring Formation

The compound serves as a precursor for fused heterocycles :

Reaction with Ethoxy Groups

-

Conditions : Reflux in ethanol with ammonium acetate.

-

Product : 2-Ethoxy-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one (2 ) .

-

Key Data :

Parameter Value Yield 72% IR (ν, cm⁻¹) 1727 (C=O), 1655 (C=N)

Hydrazine Derivatives

-

Reactant : Hydrazine hydrate.

-

Product : 2-Hydrazinyl-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one (3 ) .

-

Application : Intermediate for pyrazole and tetrazole synthesis .

Sulfonamide Functionalization

-

Reactants : Cyano-acetanilide derivatives (e.g., A1–A4 ) under reflux with ammonium acetate .

-

Products : N-(Substitutedphenyl)-2-imino-6-sulfamoyl-2H-chromene-3-carboxamide (6–9 ) .

-

Characterization :

Compound IR (ν, cm⁻¹) ¹H NMR (δ, ppm) 6 3431 (NH₂), 1727 8.21 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H) 7 3430 (NH₂), 1654 8.15 (s, 1H, NH), 7.78 (d, J=8.2 Hz, 2H)

Comparative Reactivity

The fluorophenyl group enhances electron-withdrawing effects, influencing reaction rates and regioselectivity.

Substituent Effects on Yields

| Substituent (R) | Reaction Partner | Yield (%) | Reference |

|---|---|---|---|

| 5-Me | 4-BrC₆H₄-alkyne | 83 | |

| 5-Cl | 4-MeC₆H₄-azide | 95 | |

| H | Phenylacetylene | 76 |

Degradation and Stability

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Insights:

In contrast, 4-fluorophenyl () or methoxy substituents () alter electron density distribution, affecting redox stability and solubility . Methoxy groups () increase electron donation, which may enhance fluorescence or alter charge-transfer interactions in photochemical applications .

N-Substituent Modifications :

- Acetylation () improves aqueous solubility but may reduce cellular uptake due to decreased lipophilicity.

- Benzothiazole-containing analogs () exhibit extended conjugation, favoring π-π interactions with aromatic residues in biological targets, a feature leveraged in pesticide design .

Biological and Pharmacological Implications :

- Fluorine in the target compound likely enhances metabolic stability by resisting oxidative degradation, a common advantage in drug design.

- The chromene core shared across analogs is associated with anti-inflammatory, anticancer, and antimicrobial activities, though specific data for the target compound are unavailable in the provided evidence .

Research Findings and Limitations

- Agrochemical Relevance: Analogs with benzothiazole or trifluoromethyl groups () highlight structural motifs common in pesticides, suggesting the target compound may share similar applications if functional groups align with known bioactive scaffolds .

Q & A

Basic: What are the common synthetic routes for preparing (Z)-2-((3-fluorophenyl)imino)-N-phenyl-2H-chromene-3-carboxamide, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as:

- Condensation reactions : Combining fluorophenyl derivatives with chromene precursors under reflux conditions. For example, coupling 3-fluoroaniline with a chromene-carboxylic acid chloride intermediate in anhydrous tetrahydrofuran (THF) with a base like triethylamine .

- Protection/deprotection strategies : Using tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates, followed by acidic cleavage .

- Characterization : Intermediates are validated via 1H/13C NMR (to confirm regiochemistry and Z/E configuration) and High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks. For example, HRMS m/z values matching theoretical masses within ±2 ppm error confirm product identity .

Basic: Which spectroscopic and computational methods are critical for structural elucidation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., imino NH at δ 8.5–9.5 ppm, aromatic protons at δ 6.5–8.0 ppm). 13C NMR confirms carbonyl carbons (C=O at δ 165–175 ppm) and fluorophenyl carbons (C-F coupling in 19F NMR) .

- X-ray Crystallography : Resolves Z-configuration and hydrogen-bonding networks. For example, thiosemicarbazone analogs show planar arrangements of imino and carbonyl groups .

- Density Functional Theory (DFT) : Calculates optimized geometries and electron density distributions using software like Gaussian. Compare computed IR/Raman spectra with experimental data to validate structures .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry for such imino-chromene derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction is definitive for assigning Z/E configurations. For example, in thiosemicarbazone derivatives, the Z-configuration is confirmed by the dihedral angle (<10°) between the chromene ring and imino group .

- Hydrogen-bonding networks : Intermolecular H-bonds (e.g., N–H⋯O=C) stabilize crystal packing and provide insights into conformational preferences .

- SHELX refinement : Software like SHELXL refines anisotropic displacement parameters and occupancy ratios, resolving disorder in fluorophenyl substituents .

Advanced: How can reaction conditions be optimized to improve yields of the target compound?

Methodological Answer:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while THF minimizes side reactions .

- Catalysis : Use Pd/C or CuI for cross-coupling reactions involving fluorophenyl groups. For example, Ullmann-type couplings achieve >80% yields with 10 mol% CuI at 110°C .

- Temperature control : Lowering reaction temperatures (<0°C) during imine formation reduces hydrolysis byproducts .

Advanced: How do solvation models (e.g., PCM) predict the compound’s behavior in biological systems?

Methodological Answer:

- Polarizable Continuum Model (PCM) : Simulates solvation effects in water or lipid membranes. Calculates solvation-free energy (ΔG_solv) to predict membrane permeability .

- Molecular Dynamics (MD) : Trajectories in explicit solvent (e.g., TIP3P water) reveal conformational stability of the chromene ring under physiological conditions .

- NIST thermodynamic data : Validates computed properties (e.g., enthalpy of solvation) against experimental benchmarks .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for fluorophenyl-substituted carboxamides?

Methodological Answer:

- Variation of substituents : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the phenyl ring. Compare bioactivity (e.g., enzyme inhibition) to identify key pharmacophores .

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Fluorine’s electronegativity enhances binding via halogen bonds .

- QSAR modeling : Derive quantitative correlations between substituent parameters (Hammett σ) and activity. For example, meta-fluorine improves potency due to enhanced π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.